

Application Notes for ATV2301: Protocols for Cell-Based Assays

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Compound of Interest

Compound Name: ATV2301

Cat. No.: B15567567

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These application notes provide a comprehensive guide for the in vitro evaluation of **ATV2301**, a novel investigational compound. The protocols herein detail the necessary procedures for cell culture, and the assessment of **ATV2301**'s effects on cell viability, apoptosis, and cell cycle progression.

Data Presentation

The following tables summarize the quantitative effects of **ATV2301** on the human colon cancer cell line HCT116 after a 48-hour treatment period.

Table 1: Effect of **ATV2301** on HCT116 Cell Viability

ATV2301 Concentration (μM)	Cell Viability (%) (Mean ± SD)
0 (Vehicle)	100 ± 5.2
1	88.4 ± 4.5
5	62.1 ± 3.8
10	45.7 ± 4.1
25	23.9 ± 3.2
50	10.3 ± 2.5
IC50 (μM)	12.5

Table 2: Apoptosis Induction in HCT116 Cells by **ATV2301**

Treatment	Early Apoptotic Cells (%)	Late Apoptotic/Necrotic Cells (%)
Vehicle Control	3.2 ± 0.8	1.5 ± 0.4
ATV2301 (12.5 μM)	25.6 ± 2.1	8.9 ± 1.2
ATV2301 (25 μM)	42.3 ± 3.5	15.4 ± 1.8

Table 3: Cell Cycle Analysis of HCT116 Cells Treated with **ATV2301**

Treatment	G0/G1 Phase (%)	S Phase (%)	G2/M Phase (%)
Vehicle Control	60.5 ± 4.2	25.3 ± 2.5	14.2 ± 1.9
ATV2301 (12.5 μM)	58.9 ± 3.9	15.1 ± 2.1	26.0 ± 3.1
ATV2301 (25 μM)	55.4 ± 4.1	8.7 ± 1.5	35.9 ± 3.8

Experimental Protocols

HCT116 Cell Culture

Objective: To outline the standard procedure for the maintenance and subculturing of the HCT116 human colorectal carcinoma cell line.

Materials:

- HCT116 cells
- McCoy's 5A modified medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin (100x)
- 0.25% Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- T-75 cell culture flasks
- Humidified incubator (37°C, 5% CO₂)

Procedure:

- **Medium Preparation:** Prepare complete growth medium by supplementing McCoy's 5A with 10% FBS and 1x Penicillin-Streptomycin.
- **Cell Thawing:** Rapidly thaw a frozen vial of HCT116 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.
- **Culturing:** Discard the supernatant, resuspend the cell pellet in fresh growth medium, and transfer to a T-75 flask. Incubate at 37°C in a 5% CO₂ atmosphere.
- **Subculturing:** When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using 2-3 mL of Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-seed into new flasks at a 1:4 to 1:8 split ratio.

Cell Viability (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **ATV2301**.

Materials:

- HCT116 cells
- 96-well plates
- **ATV2301** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO

Procedure:

- Cell Seeding: Seed 5×10^3 HCT116 cells per well in a 96-well plate and incubate for 24 hours.
- Treatment: Treat the cells with serial dilutions of **ATV2301**. Ensure the final DMSO concentration is below 0.5%.
- Incubation: Incubate for 48 hours.
- MTT Addition: Add 20 μ L of MTT solution to each well and incubate for 4 hours.
- Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measurement: Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by **ATV2301**.

Materials:

- HCT116 cells

- 6-well plates
- Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
- Flow cytometer

Procedure:

- Treatment: Seed HCT116 cells in 6-well plates and treat with **ATV2301** for 48 hours.
- Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
- Staining: Resuspend the cells in 1x binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
- Analysis: Analyze the stained cells by flow cytometry.

Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine the effect of **ATV2301** on cell cycle progression.

Materials:

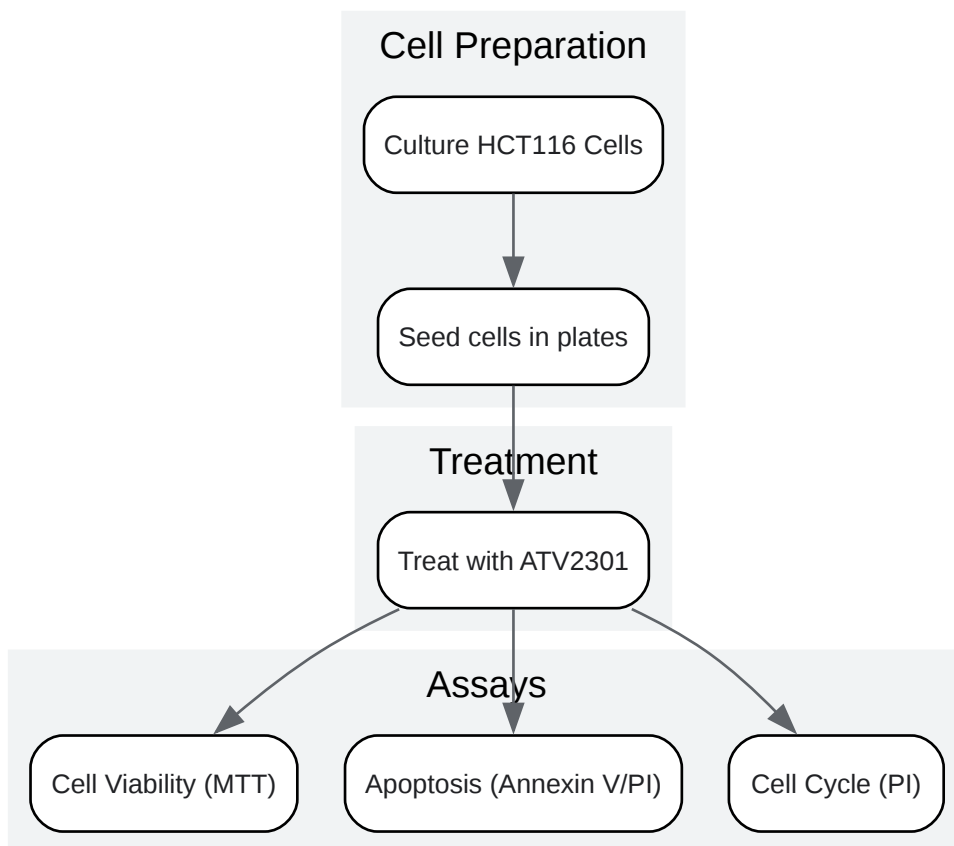
- HCT116 cells
- 6-well plates
- 70% ethanol (ice-cold)
- Propidium Iodide (PI) staining solution with RNase A
- Flow cytometer

Procedure:

- Treatment and Harvesting: Treat cells as in the apoptosis assay and harvest.
- Fixation: Fix the cells in ice-cold 70% ethanol at 4°C for at least 2 hours.

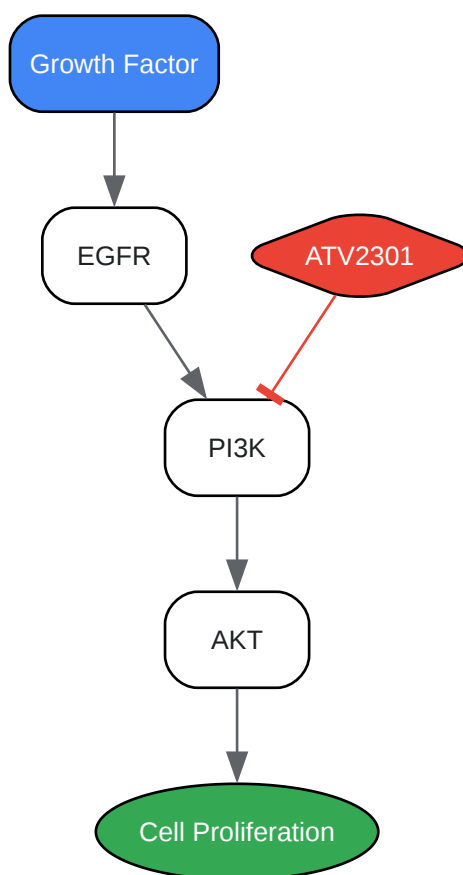
- Staining: Wash the cells with PBS and stain with PI/RNase A solution for 30 minutes at room temperature in the dark.
- Analysis: Analyze the DNA content by flow cytometry.

Visualizations



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Caption: General experimental workflow for **ATV2301** evaluation.



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Caption: Postulated signaling pathway affected by **ATV2301**.

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